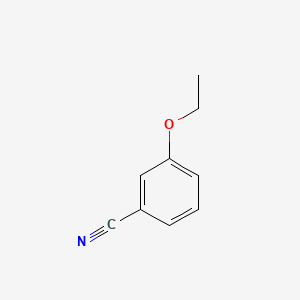

3-Ethoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNAUBYHTWDKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179807 | |

| Record name | 3-Ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25117-75-3 | |

| Record name | 3-Ethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25117-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethoxybenzonitrile chemical properties and structure

An In-depth Technical Guide to 3-Ethoxybenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound is an aromatic organic compound that belongs to the nitrile family. It is characterized by a benzene ring substituted with a nitrile (-C≡N) group and an ethoxy (-OCH2CH3) group at the meta position. This unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound dictates its reactivity and physical properties. The presence of the electron-withdrawing nitrile group and the electron-donating ethoxy group on the benzene ring influences its chemical behavior in various reactions.

Molecular Structure

The structure consists of a central benzene ring with an ethoxy group at position 3 and a nitrile group at position 1.

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C9H9NO | |

| Molecular Weight | 147.17 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 255-256 °C (491-493 °F) at 760 mmHg | |

| Density | 1.03 g/cm³ | |

| Refractive Index | 1.526 | |

| Solubility | Insoluble in water, soluble in common organic solvents. | |

| CAS Number | 41993-33-7 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This method involves the reaction of 3-hydroxybenzonitrile with an ethylating agent in the presence of a base.

Synthetic Pathway

The synthesis proceeds via the deprotonation of the hydroxyl group of 3-hydroxybenzonitrile by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic ethylating agent (e.g., ethyl iodide or diethyl sulfate) in an SN2 reaction to yield this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

3-Hydroxybenzonitrile

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Development

This compound serves as a key building block in the synthesis of various organic molecules. Its bifunctional nature, with both a nitrile and an ethoxy group, allows for a wide range of chemical transformations.

-

Pharmaceutical Intermediates: The benzonitrile moiety is a common feature in many biologically active compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which are all important functional groups in drug molecules. The ethoxy group can modulate the lipophilicity and metabolic stability of the final compound.

-

Agrochemicals: Similar to its use in pharmaceuticals, this compound can be a precursor for the synthesis of novel herbicides and pesticides.

-

Materials Science: The rigid aromatic structure and the polar nitrile group make it a candidate for incorporation into liquid crystals and other advanced materials.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the ethoxy group (a quartet), and the methyl protons of the ethoxy group (a triplet).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the nitrile carbon, and the two carbons of the ethoxy group.

-

IR Spectroscopy: The IR spectrum will exhibit a strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration, and characteristic C-O stretching bands for the ether linkage.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z = 147, corresponding to the molecular weight of the compound.

An In-depth Technical Guide to 3-Ethoxybenzonitrile for Scientific Professionals

This guide provides a comprehensive technical overview of 3-Ethoxybenzonitrile, a key aromatic nitrile derivative. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, reactivity, and applications, with a focus on the underlying scientific principles that govern its utility in modern organic and medicinal chemistry.

Core Chemical Identity and Properties

This compound, also known as m-ethoxybenzonitrile, is a disubstituted aromatic compound featuring both a nitrile (-C≡N) and an ethoxy (-OCH₂CH₃) group attached to a benzene ring at the 1 and 3 positions, respectively. This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and application.

The nitrile group is a strong electron-withdrawing group via both induction and resonance, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly if further activating groups are present. The ethoxy group, conversely, is an electron-donating group through resonance, which can influence the regioselectivity of reactions on the aromatic ring.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25117-75-3 | [1] |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.17 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | Benzonitrile, m-ethoxy-; m-Ethoxybenzonitrile | [2] |

| Boiling Point | 515.7 K (242.55 °C) | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through standard organic transformations. A common and logical approach is the Williamson ether synthesis, starting from a commercially available phenolic precursor. This method is highly reliable and scalable, making it suitable for both laboratory and industrial production.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 3-hydroxybenzonitrile. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, formed by deprotonation of the phenol, acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent.

Materials:

-

3-Hydroxybenzonitrile

-

Bromoethane or Iodoethane

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq) and a suitable solvent such as acetone or DMF.

-

Base Addition: Add a base, such as anhydrous potassium carbonate (1.5 eq), to the mixture. The base is crucial for deprotonating the hydroxyl group to form the more nucleophilic phenoxide.

-

Ethylating Agent: Add the ethylating agent, such as bromoethane (1.2 eq), to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. This removes any remaining inorganic impurities and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. Researchers can expect the following characteristic signals:

-

¹H NMR: The spectrum will show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethoxy group, typically around 1.4 ppm and 4.0 ppm, respectively. The aromatic protons will appear as multiplets in the range of 7.0-7.5 ppm.

-

¹³C NMR: The spectrum will display signals for the methyl and methylene carbons of the ethoxy group, as well as distinct signals for the aromatic carbons and the nitrile carbon (typically around 118 ppm).

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile group (C≡N stretch) will be observed around 2230 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 147).

Applications in Drug Discovery and Organic Synthesis

Benzonitrile derivatives are valuable building blocks in the synthesis of pharmaceuticals and other functional materials.[3] The nitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, making it a versatile synthetic handle.

A prominent example of the utility of a closely related structure is in the synthesis of Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis. The synthesis of Apremilast utilizes 3-ethoxy-4-methoxybenzonitrile as a key intermediate.[4] This underscores the importance of ethoxy-substituted benzonitriles in accessing complex and medicinally relevant scaffolds.

Caption: Role of benzonitriles in the drug development pipeline.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[5]

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid breathing dust, fumes, or vapors.[5]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]

-

In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[5]

-

If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in organic synthesis and as a building block for pharmaceuticals. Its synthesis is straightforward, and its reactivity is well-defined, making it a reliable component in complex synthetic pathways. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for any researcher or drug development professional working with this class of molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

NIST Chemistry WebBook. Benzonitrile, 3-ethoxy-. National Institute of Standards and Technology. Available at: [Link]

- CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method. Google Patents.

Sources

- 1. This compound | C9H9NO | CID 91283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzonitrile, 3-ethoxy- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Synthesis of 3-Ethoxybenzonitrile from 3-Hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-ethoxybenzonitrile from 3-hydroxybenzonitrile. The primary method detailed is the Williamson ether synthesis, a robust and widely utilized reaction in organic chemistry for the formation of ethers.[1][2][3] This guide will cover the reaction mechanism, detailed experimental protocols, and relevant quantitative data to assist researchers in the successful synthesis of the target compound.

Introduction and Reaction Principle

The conversion of 3-hydroxybenzonitrile to this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this process, the hydroxyl group of 3-hydroxybenzonitrile is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an ethylating agent, such as bromoethane or ethyl iodide, to form the desired ether product, this compound.

The general reaction is as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

This synthesis is a crucial step in the preparation of various pharmaceutical intermediates and other fine chemicals.

Reaction Mechanism

The Williamson ether synthesis follows an SN2 pathway, which involves a backside attack of the nucleophile on the electrophilic carbon of the alkyl halide.[3] This concerted mechanism results in the inversion of stereochemistry if the electrophilic carbon is chiral, though this is not applicable in the case of ethylating agents.

Here is a diagram illustrating the reaction mechanism:

References

Spectroscopic Profile of 3-Ethoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethoxybenzonitrile (C₉H₉NO), a key chemical intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42 - 7.35 | m | 1H | Ar-H |

| 7.25 - 7.15 | m | 3H | Ar-H |

| 4.08 | q | 2H | -O-CH₂-CH₃ |

| 1.43 | t | 3H | -O-CH₂-CH₃ |

Note: Data is compiled from publicly available spectral information. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency used.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| 159.97 | Ar-C-O |

| 134.54 | Ar-C |

| 130.77 | Ar-C |

| 130.61 | Ar-C |

| 113.62 | Ar-C-CN |

| 112.47 | C≡N |

| 82.56 | -O-CH₂- |

| 14.7 | -CH₃ |

Note: Data is compiled from publicly available spectral information. The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency used.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2225 | Strong | C≡N stretch |

| ~ 1600, 1580, 1480 | Medium-Strong | C=C aromatic ring stretch |

| ~ 1250 | Strong | C-O-C asymmetric stretch |

| ~ 1040 | Strong | C-O-C symmetric stretch |

| ~ 3050 | Medium | C-H aromatic stretch |

| ~ 2980, 2930 | Medium | C-H aliphatic stretch |

Note: The exact peak positions and intensities can vary based on the sampling method (e.g., neat, KBr pellet, or solution).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 147 | 100 | [M]⁺ (Molecular Ion) |

| 119 | ~80 | [M - C₂H₄]⁺ |

| 91 | ~40 | [M - C₂H₄ - CO]⁺ |

| 64 | ~30 |

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization).[1][2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5][6] The solution should be free of any solid particles.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[5]

-

Data Acquisition: The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and proton decoupling are typically employed.[7]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS).[8]

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[9] Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell.[10] For solid samples, a KBr pellet or a Nujol mull can be prepared.[9][10]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[11]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. Then, the spectrum of the sample is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.[11]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).[12]

-

Ionization: The sample molecules are ionized. A common method for small organic molecules is Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing the loss of an electron to form a molecular ion.[13][14]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).[14]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[13]

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C9H9NO | CID 91283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzonitrile, 3-ethoxy- [webbook.nist.gov]

- 3. Benzonitrile, 3-ethoxy- [webbook.nist.gov]

- 4. minio.scielo.br [minio.scielo.br]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. webassign.net [webassign.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Physical properties of 3-Ethoxybenzonitrile: melting point, boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 3-Ethoxybenzonitrile, specifically its melting and boiling points. The information is compiled from established chemical databases.

Chemical Identification

-

IUPAC Name: this compound[1]

-

Molecular Weight: 147.17 g/mol [1]

-

Synonyms: Benzonitrile, m-ethoxy-; m-Ethoxybenzonitrile[1][2][3]

Physical Properties

The melting and boiling points are critical parameters for the handling, purification, and application of this compound in research and development.

Data Summary

The following table summarizes the available quantitative data for the melting and boiling points of this compound.

| Physical Property | Value (Kelvin) | Value (Celsius) | Data Source/Method |

| Melting Point | 317.35 K | 44.2 °C | Joback Calculated Property[3] |

| Boiling Point | 515.7 K | 242.55 °C | NIST[3][4] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of these specific physical properties are not available in the public resources surveyed.

-

Boiling Point: The value for the boiling point is referenced from data compiled by the National Institute of Standards and Technology (NIST), which cites the "Aldrich Chemical Company Inc., 1990" catalog as the origin of the data.[4] This suggests the value is based on experimental measurement, though the precise methodology is not detailed.

-

Melting Point: The provided melting point is a calculated value based on the Joback method, a group contribution method used for estimating thermophysical properties of organic compounds.[3] It is an estimation and may differ from an experimentally determined value.

Data Retrieval Workflow

The following diagram illustrates the logical workflow used to identify and present the physical property data for this compound.

Caption: Workflow for identifying and presenting physical property data.

References

An In-depth Technical Guide to the Solubility of 3-Ethoxybenzonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-ethoxybenzonitrile, a significant intermediate in pharmaceutical synthesis. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document provides a qualitative assessment of its expected solubility based on its molecular structure. Furthermore, a detailed, generalized experimental protocol for determining solubility via the isothermal saturation method is presented, intended to guide researchers in generating such data. This guide also includes a visual representation of the experimental workflow to aid in laboratory application.

Introduction

This compound (C₉H₉NO, CAS No: 25117-75-3) is a key building block in the synthesis of various organic molecules, particularly in the pharmaceutical industry.[1] Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation. Solubility data informs the choice of solvents for reactions, crystallization, and chromatography, directly impacting yield, purity, and cost-effectiveness.

Despite its importance, publicly available quantitative data on the solubility of this compound in common organic solvents is scarce. This guide, therefore, aims to provide a foundational understanding of its likely solubility characteristics and a practical framework for its experimental determination.

Predicted Solubility Profile of this compound

In the absence of specific experimental data, the solubility of this compound can be predicted qualitatively by examining its molecular structure under the principle of "like dissolves like".

Molecular Structure Analysis:

This compound possesses both polar and non-polar characteristics:

-

Polar Moiety: The nitrile group (-C≡N) is highly polar due to the large dipole moment associated with the carbon-nitrogen triple bond.

-

Moderately Polar Moiety: The ethoxy group (-OCH₂CH₃) introduces some polarity due to the ether linkage.

-

Non-polar Moiety: The benzene ring is non-polar and hydrophobic.

Expected Solubility in Common Organic Solvents:

Based on this structure, the following qualitative predictions can be made:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone , ethyl acetate , dichloromethane , and tetrahydrofuran (THF) are expected to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions with the nitrile and ethoxy groups.

-

Good Solubility in Polar Protic Solvents: Protic solvents such as methanol and ethanol should also be good solvents. While this compound cannot donate hydrogen bonds, the nitrogen atom of the nitrile group and the oxygen of the ethoxy group can act as hydrogen bond acceptors.

-

Moderate to High Solubility in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are highly polar aprotic solvents and are generally excellent solvents for a wide range of organic compounds.

-

Lower Solubility in Non-polar Solvents: Non-polar solvents like hexane , cyclohexane , and toluene are expected to be poor solvents for this compound. The non-polar benzene ring will have favorable interactions, but the highly polar nitrile group will be disfavored in a non-polar environment.

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific databases and literature has not yielded specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common organic solvents. The scientific community is encouraged to perform and publish such measurements to fill this data gap.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely used isothermal saturation technique.[2][3][4]

4.1. Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the concentration of the solute in the saturated solution is determined analytically.

4.2. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC), or a UV-Vis spectrophotometer)

4.3. Experimental Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the mass of the collected saturated solution.

-

-

Quantification:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

-

To calculate solubility in g/100 g of solvent:

-

Determine the mass of the solute in the collected saturated solution from the analytical measurement.

-

Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution.

-

Use the following formula:

-

-

4.4. Data Validation

-

Perform experiments in triplicate to ensure reproducibility.

-

Confirm that true equilibrium has been reached by approaching it from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and then cooling it to the target temperature).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

References

The Strategic Utility of 3-Ethoxybenzonitrile in Modern Chemical Synthesis: A Technical Guide for Researchers

Abstract

3-Ethoxybenzonitrile, a seemingly unassuming aromatic nitrile, has emerged as a pivotal building block in contemporary organic synthesis. Its strategic combination of a reactive nitrile group and a meta-positioned ethoxy substituent provides a versatile scaffold for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the potential research applications of this compound, moving beyond its well-established role as a pharmaceutical intermediate to uncover its broader utility in medicinal chemistry, agrochemical development, and materials science. We will delve into the core reactivity of this molecule, present detailed synthetic protocols, and illuminate the causal relationships that underpin its application in the creation of novel, high-value compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their own research endeavors.

Foundational Profile of this compound

A thorough understanding of the fundamental physicochemical properties of a starting material is paramount for its effective application in synthesis. This compound is a stable, commercially available compound with a well-defined set of characteristics that make it an attractive choice for a variety of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| CAS Number | 25117-75-3 | [1] |

| Appearance | Not specified in readily available sources, but likely a liquid or low-melting solid | |

| Boiling Point | Not specified in readily available sources | |

| Solubility | Expected to be soluble in common organic solvents |

Safety and Handling: According to aggregated GHS information, this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

The Synthetic Versatility of the Benzonitrile Scaffold

The benzonitrile moiety is a cornerstone of organic synthesis due to the diverse reactivity of the nitrile group.[2] This functional group can be readily transformed into a variety of other functionalities, providing a gateway to a wide range of molecular classes. The presence of the meta-ethoxy group in this compound further modulates the reactivity of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic substitution reactions.

Key Transformations of the Nitrile Group

The nitrile group of this compound can participate in a host of chemical reactions, making it a valuable synthetic handle.

-

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-ethoxybenzoic acid. This transformation is fundamental for accessing a wide range of derivatives, including esters and amides.

-

Reduction to Amines: The nitrile can be reduced to a primary amine (3-ethoxybenzylamine) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens the door to the synthesis of a vast array of compounds containing a benzylic amine moiety.

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various five-membered heterocyclic rings, which are prevalent in medicinal chemistry.[3] For instance, reaction with azides can yield tetrazoles, which are often used as bioisosteres for carboxylic acids.

Influence of the Ethoxy Group on Aromatic Ring Reactivity

The ethoxy group at the meta-position is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho and para positions relative to itself. This directing effect can be strategically employed to introduce additional substituents onto the aromatic ring, further diversifying the molecular scaffold.

Core Research Application: A Gateway to Novel Pharmaceuticals

While the use of the closely related 3-ethoxy-4-methoxybenzonitrile as a key intermediate in the synthesis of the PDE4 inhibitor Apremilast is well-documented, the broader potential of this compound itself as a starting material for drug discovery is a burgeoning area of research.[4][5] The benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[2]

Synthesis of Bioactive Heterocycles

Heterocyclic compounds are of paramount importance in drug discovery, with a significant number of approved drugs containing at least one heterocyclic ring.[3] this compound serves as an excellent starting material for the synthesis of a variety of bioactive heterocycles.

Workflow for the Synthesis of a Hypothetical Bioactive Pyrazole Derivative:

Caption: A generalized workflow for the synthesis of pyrazole derivatives from this compound.

Development of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6][7] Many kinase inhibitors feature a substituted aromatic core that interacts with the ATP-binding pocket of the enzyme. The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors. The ethoxy group can form key hydrogen bonds with amino acid residues in the kinase domain, while the rest of the molecule can be modified to achieve desired selectivity and pharmacokinetic properties.

Conceptual Pathway for Kinase Inhibitor Synthesis:

Caption: A conceptual synthetic route to a kinase inhibitor starting from this compound.

Expanding Horizons: Agrochemicals and Materials Science

The utility of this compound extends beyond the pharmaceutical realm into the development of novel agrochemicals and advanced materials.

A Building Block for Modern Agrochemicals

Benzonitrile derivatives are important intermediates in the synthesis of various pesticides, including herbicides and insecticides.[8] The structural motifs derived from this compound can be incorporated into new agrochemical candidates with potentially improved efficacy, selectivity, and environmental profiles. For instance, the pyrethroid class of insecticides often contains a substituted aromatic core that could be derived from this compound.[4]

Precursor for Functional Materials

The rigid, polarizable structure of the benzonitrile core makes it an attractive component for the synthesis of functional organic materials.

-

Liquid Crystals: Benzonitrile derivatives are known to exhibit liquid crystalline properties.[9] The rod-like shape and dipole moment of molecules derived from this compound could lead to the formation of nematic or smectic phases, which are essential for applications in display technologies and optical sensors.[10][11] The ethoxy group can influence the mesophase behavior and clearing point of the resulting liquid crystal.

-

Polymers: this compound can be functionalized with polymerizable groups, such as vinyl or acrylic moieties, to create monomers for the synthesis of specialty polymers. The incorporation of the polar benzonitrile unit into a polymer backbone can enhance its thermal stability, dielectric properties, and mechanical strength.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of the types of transformations that can be performed with this compound and its derivatives. These are based on established methodologies for similar compounds and should be adapted and optimized for specific research objectives.

Synthesis of 3-Ethoxy-4-methoxybenzonitrile from 3-Hydroxy-4-methoxybenzonitrile

This protocol details the ethylation of a closely related precursor, demonstrating a common synthetic strategy.

Step-by-Step Methodology:

-

To a 100 mL round-bottom flask, add 3-hydroxy-4-methoxybenzonitrile (10 g, 67.11 mmol), potassium carbonate (10.25 g), and dimethylformamide (50 mL).[12]

-

Stir the mixture and add bromoethane (25 mL, 335.2 mmol).[12]

-

Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC).[12]

-

After approximately 8 hours, or upon completion of the reaction as indicated by TLC, stop heating and allow the mixture to cool to room temperature.[12]

-

Pour the reaction mixture into 100 mL of water and extract with ethyl acetate.[12]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[12]

-

Remove the solvent under reduced pressure to obtain the crude product.[12]

-

The crude product can be further purified by recrystallization or column chromatography to yield pure 3-ethoxy-4-methoxybenzonitrile.[12]

General Procedure for the Hydrolysis of a Benzonitrile to a Carboxylic Acid

This protocol provides a general method for the hydrolysis of a benzonitrile derivative.

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the benzonitrile derivative (e.g., this compound) in an excess of a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (test with moist pH paper) or by TLC analysis.

-

After the reaction is complete (typically several hours), cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. A precipitate of the corresponding benzoic acid should form.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Future Outlook and Conclusion

This compound represents a versatile and under-explored building block with significant potential across multiple domains of chemical research. While its role in the synthesis of Apremilast has highlighted its industrial relevance, the broader synthetic utility of this compound is ripe for investigation. Future research is likely to focus on the development of novel synthetic methodologies that leverage the unique reactivity of this compound to access a wider range of complex molecules. In particular, its application in the synthesis of new kinase inhibitors, bioactive heterocycles for agrochemical and pharmaceutical applications, and advanced materials such as liquid crystals and polymers, holds considerable promise.

This technical guide has provided a comprehensive overview of the foundational properties, core reactivity, and potential research applications of this compound. By presenting both the theoretical underpinnings and practical synthetic considerations, we aim to empower researchers to unlock the full potential of this valuable chemical entity in their pursuit of scientific innovation.

References

-

MySkinRecipes. (n.d.). 3-Chloro-4-ethoxybenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91283, this compound. Retrieved from [Link]

-

Amanote Research. (n.d.). Synthesis of Bioactive Heterocycles From 6-Amino-4-(2-Chloro-5-Nitrophenyl)-3-Methyl-1,4-Dihydropyrano[2,3-C] Pyrazole-5-Carbonitrile. Retrieved from [Link]

-

IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Retrieved from [Link]

- Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.

-

Shodhganga. (n.d.). CLASSIFICATION OF THERMOTROPIC LIQUID CRYSTALS Nematic. Retrieved from [Link]

-

PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. Retrieved from [Link]

-

PubMed. (2024). Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

ResearchGate. (2022). Thermotropic and lyotropic behaviour of new liquid-crystalline materials with different hydrophilic groups: synthesis and mesomorphic properties. Retrieved from [Link]

-

Chemdad. (n.d.). 3-Ethoxy-4-methoxy benzonitrile. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of novel pesticides in the 21st century. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PubMed Central. Retrieved from [Link]

-

Bentham Science. (n.d.). Sustainable Synthesis of Medicinally Important Heterocycles. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Green Synthesis of Bioactive Heterocycles-Part 1A. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Macroalgae. Blue Biorefineries and Sustainable Marine Industries. Retrieved from [Link]

- Google Patents. (n.d.). US2752318A - Acrylonitrile polymers dissolved in solvent mixtures comprising ethylene sulfite.

- Google Patents. (n.d.). US4409382A - Synthesis and polymerization of phthalonitrile monomers containing multiple phenoxy and sulfone linkages.

- Google Patents. (n.d.). US3416874A - Production of polyacrylonitrile-based articles.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijnrd.org [ijnrd.org]

- 4. Page loading... [wap.guidechem.com]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Chloro-4-ethoxybenzonitrile [myskinrecipes.com]

- 9. dakenchem.com [dakenchem.com]

- 10. colorado.edu [colorado.edu]

- 11. Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Ethoxy-4-methoxy benzonitrile Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 3-Ethoxybenzonitrile: Discovery, History, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxybenzonitrile, a significant aromatic nitrile in organic synthesis and pharmaceutical development. The document details the compound's physicochemical properties, spectroscopic data, and historical context of its synthesis, which is rooted in the foundational discoveries of nitrile and ether preparations in the 19th century. Detailed experimental protocols for its synthesis are provided, along with a discussion of its contemporary applications as a key intermediate. This guide is intended for researchers, scientists, and professionals in drug development, offering a thorough resource on this versatile chemical entity.

Introduction

This compound, with the chemical formula C₉H₉NO, is an aromatic organic compound characterized by an ethoxy group and a nitrile group attached to a benzene ring at the meta position. While not a household name, this compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the reactivity of the nitrile group and the electronic properties conferred by the ethoxy substituent. This guide explores the discovery, history, and detailed synthetic methodologies of this compound.

Discovery and History

The specific, individual discovery of this compound is not well-documented as a singular, notable event in the history of chemistry. Its emergence is more accurately understood as a result of the systematic application of well-established synthetic reactions developed in the 19th century. The key transformations required for its synthesis—the formation of an ether linkage on a phenolic group and the synthesis of an aromatic nitrile—were pioneered by chemists like Alexander Williamson and Edmund A. Letts.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, provided a general method for preparing ethers by reacting an alkoxide with an alkyl halide.[1][2][3] This reaction remains a cornerstone of organic synthesis.[4][5] Concurrently, methods for synthesizing aromatic nitriles were being established. In 1844, Hermann Fehling first reported the synthesis of benzonitrile, the parent compound of this class, through the thermal dehydration of ammonium benzoate.[6][7] Later, the Letts nitrile synthesis , discovered in 1872 by Edmund A. Letts, offered a route to aromatic nitriles from aromatic carboxylic acids and metal thiocyanates.[8]

The synthesis of this compound would have been a logical extension of these foundational methods, likely first prepared by reacting 3-hydroxybenzonitrile with an ethylating agent. While the exact date and first chemist to perform this specific synthesis are not readily found in historical records, it is clear that the chemical knowledge required for its preparation was in place by the late 19th or early 20th century.

In more recent history, the significance of this compound has grown with its application as an intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [9] |

| Molecular Weight | 147.17 g/mol | [9] |

| CAS Number | 25117-75-3 | [9] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 515.7 K (242.55 °C) | [NIST Chemistry WebBook] |

Spectroscopic Data

| Spectrum Type | Key Data Points | Reference |

| ¹H NMR | Data available in spectral databases | [9] |

| ¹³C NMR | Data available in spectral databases | [9] |

| IR Spectroscopy | Data available in spectral databases | [9] |

| Mass Spectrometry | Data available in spectral databases | [9] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, starting from 3-hydroxybenzonitrile.

Synthesis of this compound from 3-Hydroxybenzonitrile

This protocol describes a typical laboratory-scale synthesis of this compound.

Reaction:

Materials:

-

3-Hydroxybenzonitrile

-

Bromoethane (or other suitable ethylating agent)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Ethylating Agent: Add bromoethane (1.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of the synthesis and a simplified representation of the Williamson ether synthesis mechanism.

References

- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Benzonitrile - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Letts nitrile synthesis - Wikipedia [en.wikipedia.org]

- 9. studysmarter.co.uk [studysmarter.co.uk]

3-Ethoxybenzonitrile safety data sheet and handling precautions

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety data and handling precautions for 3-Ethoxybenzonitrile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for safe storage and handling.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1][2][3] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| CAS Number | 25117-75-3 | [1][2][3] |

| Appearance | Pale yellow solid or low melting solid | [4] |

| Melting Point | 5 °C / 41 °F | [4] |

| Boiling Point | 45 °C / 113 °F @ 0.5 torr | [4] |

| 515.70 K | [2][3] | |

| Flash Point | 113 °C / 235.4 °F | [4] |

| logPoct/wat | 1.957 | [2] |

| Water Solubility (log10WS) | -2.36 | [2] |

Hazard Identification and Classification

This compound is classified as harmful under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A standardized workflow for donning and doffing PPE should be followed to ensure user safety.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[7]

-

Use only outdoors or in a well-ventilated area.[8]

Storage Conditions

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and proper cleanup.

Experimental Protocols: Acute Toxicity Assessment

While specific experimental data for this compound is not publicly detailed, the following outlines a general methodology for assessing acute oral toxicity, relevant to professionals in drug development and research. This is based on standardized OECD guidelines.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology: Up-and-Down Procedure (UDP) - OECD Test Guideline 425

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized for at least 5 days before the study.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

-

Administration: A single animal is dosed with the test substance via oral gavage.

-

Observation Period: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Dose Progression: The dose progression factor is typically 1.7.

-

Endpoint: Dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

-

Data Analysis: The LD50 is calculated from the results using a maximum likelihood method.

This generalized protocol serves as a reference for the type of experimental design used to determine the acute toxicity values that inform safety data sheets.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as CO₂, dry chemical, dry sand, or alcohol-resistant foam.[4][5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][5]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Do not release into the environment.[5][9]

References

- 1. This compound | C9H9NO | CID 91283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzonitrile, 3-ethoxy- (CAS 25117-75-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benzonitrile, 3-ethoxy- [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Thermochemical Properties of 3-Ethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 3-Ethoxybenzonitrile. Due to the limited availability of direct experimental data for this specific compound, this document outlines its known physical characteristics, presents estimated thermochemical values derived from established predictive methods, and details the standard experimental protocols for the determination of these properties. This approach offers a robust framework for understanding and utilizing the thermochemical profile of this compound in research and development.

Physical Properties of this compound

The fundamental physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| CAS Number | 25117-75-3 | [1] |

| Boiling Point (Tboil) | 515.70 K | [2] |

| Appearance | Not specified, likely liquid at STP | |

| IUPAC Name | This compound | [1] |

Thermochemical Properties of this compound

| Property | Estimated Value | Unit | Method | Reference |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 155.86 | kJ/mol | Joback Method | [2] |

| Standard Enthalpy of Formation (Gas Phase, ΔfH°gas) | 28.63 | kJ/mol | Joback Method | [2] |

| Enthalpy of Fusion (ΔfusH°) | 15.41 | kJ/mol | Joback Method | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 51.45 | kJ/mol | Joback Method | [2] |

| Critical Temperature (Tc) | 787.14 | K | Joback Method | [2] |

| Critical Pressure (Pc) | 3059.17 | kPa | Joback Method | [2] |

| Critical Volume (Vc) | 0.475 | m³/kmol | Joback Method | [2] |

| Melting Point (Tfus) | 317.35 | K | Joback Method | [2] |

It is important to note that while these estimated values are useful for modeling and prediction, experimental verification is recommended for applications requiring high precision.

Predictive Methods for Thermochemical Data

When experimental data is unavailable, group contribution methods are powerful tools for estimating thermochemical properties. These methods are founded on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

Two of the most common and effective group contribution methods are:

-

Benson Group Increment Theory: This method calculates the heat of formation and other properties by summing the empirically derived values for each group of atoms within the molecule.[7][8][9][10][11] It is known for its accuracy, with typical errors within 2-3 kcal/mol for the enthalpy of formation.[7]

-

Joback Method: This is a versatile method that predicts eleven key thermodynamic properties from molecular structure alone.[4][5][6][12] It is a first-order method that relies on additive contributions from functional groups and is widely used for its simplicity and broad applicability.[4]

These predictive techniques are invaluable in the early stages of research and development for screening compounds and modeling chemical processes.

Experimental Protocols for Thermochemical Analysis

To obtain precise thermochemical data, standardized experimental techniques are employed. The following sections detail the protocols for determining the enthalpy of combustion and fusion, as well as heat capacity.

Bomb calorimetry is the standard method for measuring the heat of combustion of a solid or liquid sample. The process involves the complete combustion of a known mass of the substance in a constant-volume vessel.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is placed in a crucible inside the bomb calorimeter.[13][14] A fuse wire is attached to the ignition circuit and positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.[13][15]

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[16][17]

-

Calculation: The heat of combustion is calculated from the temperature rise of the water and the previously determined heat capacity of the calorimeter system. The heat capacity is typically found by calibrating the calorimeter with a standard substance of known heat of combustion, such as benzoic acid.[13]

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.[18][19][20][21][22] It is particularly useful for determining the enthalpy of fusion (melting) and heat capacity.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including heating and cooling rates, is set. A constant flow of an inert purge gas (e.g., nitrogen) is maintained.

-

Data Acquisition: The sample is heated at a controlled rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis:

-

Enthalpy of Fusion (ΔfusH): The endothermic peak corresponding to the melting of the sample is integrated. The area under the peak is directly proportional to the enthalpy of fusion.

-

Heat Capacity (Cp): The heat capacity is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

-

Interrelation of Thermochemical Properties

The various thermochemical properties are interconnected through fundamental thermodynamic laws. A key relationship is described by Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.[23][24][25][26][27] This principle allows for the calculation of the standard enthalpy of formation (ΔfH°) from the standard enthalpy of combustion (ΔcH°), provided the standard enthalpies of formation of the combustion products (CO₂ and H₂O) are known.

The relationship is as follows: ΔcH° = ΣνpΔfH°(products) - ΣνrΔfH°(reactants)

where:

-

νp and νr are the stoichiometric coefficients of the products and reactants, respectively.

For the combustion of this compound (C₉H₉NO): C₉H₉NO(l) + 11.25 O₂(g) → 9 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)

The enthalpy of formation of this compound can be calculated if the enthalpy of combustion is experimentally determined.

References

- 1. This compound | C9H9NO | CID 91283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzonitrile, 3-ethoxy- (CAS 25117-75-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. scribd.com [scribd.com]

- 4. Group-contribution method - Wikipedia [en.wikipedia.org]

- 5. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 6. m.youtube.com [m.youtube.com]

- 7. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 8. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Extending Benson Group Increment Theory to compounds of phosphorus, silicon, and boron with computational chemistry :: JYX [jyx.jyu.fi]

- 11. jyx.jyu.fi [jyx.jyu.fi]

- 12. Joback method - Wikipedia [en.wikipedia.org]

- 13. nsuworks.nova.edu [nsuworks.nova.edu]

- 14. scribd.com [scribd.com]

- 15. web.williams.edu [web.williams.edu]

- 16. ivypanda.com [ivypanda.com]

- 17. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 20. hitachi-hightech.com [hitachi-hightech.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. 3.6 – Hess’ Law – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 26. ChemTeam: Hess' Law - using standard enthalpies of formation [chemteam.info]

- 27. Science Skool - Hess Law [scienceskool.co.uk]

A Technical Guide to Quantum Chemical Calculations of 3-Ethoxybenzonitrile: Methods, Validation, and Applications

Abstract

This technical guide provides a comprehensive framework for performing and validating quantum chemical calculations on 3-Ethoxybenzonitrile, a molecule of interest in medicinal chemistry and materials science. We detail a robust, self-validating workflow using Density Functional Theory (DFT), from initial structure preparation to the analysis of molecular properties. By explaining the causality behind methodological choices—such as the selection of functionals and basis sets—and cross-validating computational results with available experimental data, this guide serves as a practical resource for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for deeper molecular insights. All protocols are presented with the aim of ensuring scientific integrity, technical accuracy, and reproducibility.

Introduction: The Rationale for Computational Analysis

This compound (CAS: 25117-75-3) is an aromatic compound featuring a nitrile group and an ethoxy substituent on a benzene ring.[1][2] Molecules within the benzonitrile family are significant scaffolds in various scientific domains. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[3] The electronic properties conferred by the electron-withdrawing nitrile group and the electron-donating ethoxy group create a unique chemical environment that is pivotal for molecular interactions and reactivity.

In modern drug discovery and materials science, understanding a molecule's three-dimensional structure, electronic properties, and vibrational characteristics is fundamental. While experimental techniques provide invaluable data, quantum chemical calculations offer a predictive and complementary approach. These in silico methods allow us to:

-

Determine the most stable molecular conformation (geometry optimization).

-

Predict spectroscopic signatures (IR, Raman, NMR) to aid in experimental characterization.

-